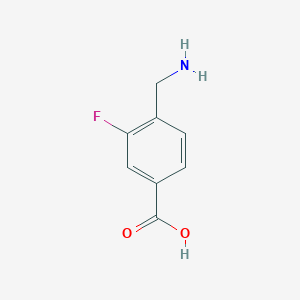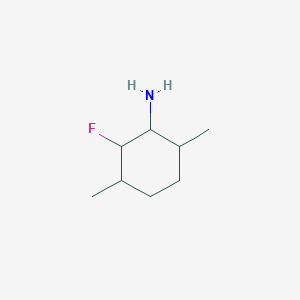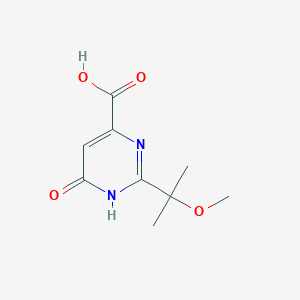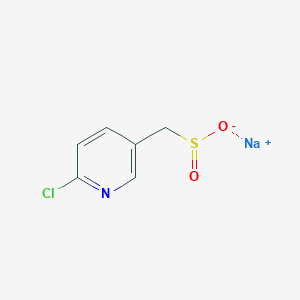![molecular formula C16H20N2O4 B13226649 1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3'-azetidine]-7-carboxylic acid](/img/structure/B13226649.png)
1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3'-azetidine]-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of an indole moiety and an azetidine ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of an appropriate indole derivative with an azetidine precursor under specific reaction conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indole intermediate
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Analyse Chemischer Reaktionen
1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that retain the core spirocyclic structure.
Wissenschaftliche Forschungsanwendungen
1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies and the exploration of spirocyclic chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the spirocyclic structure may contribute to the compound’s stability and resistance to metabolic degradation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid include other spirocyclic indole derivatives and azetidine-containing molecules. These compounds share structural features but differ in their specific functional groups and overall reactivity. For example:
Spiro[indole-3,3’-pyrrolidine] derivatives: These compounds have a similar spirocyclic structure but with a pyrrolidine ring instead of an azetidine ring.
Indole-3-acetic acid: This compound features an indole moiety with a carboxylic acid group but lacks the spirocyclic structure.
The uniqueness of 1’-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3’-azetidine]-7-carboxylic acid lies in its combination of an indole and azetidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H20N2O4 |
|---|---|
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3'-azetidine]-7-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c1-15(2,3)22-14(21)18-8-16(9-18)7-17-12-10(13(19)20)5-4-6-11(12)16/h4-6,17H,7-9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
DFLDHHYZMZEUIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C(C=CC=C23)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13226642.png)


